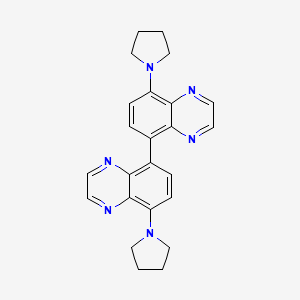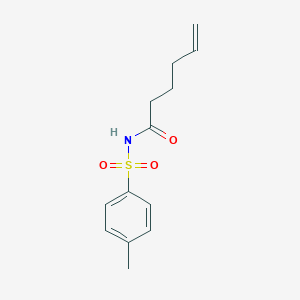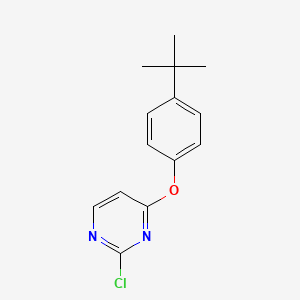![molecular formula C12H20O4 B12531851 3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid CAS No. 804440-23-1](/img/structure/B12531851.png)
3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and a decane ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the spirocyclic intermediate, 8-methyl-1,4-dioxaspiro[4.5]decan-8-ol. This intermediate can be synthesized through a stereoselective glycosylation reaction followed by ketalization
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization and distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-1,4-dioxaspiro[4.5]decan-8-ylmethanol: A similar compound with a hydroxyl group instead of a propanoic acid moiety.
tert-butyl N-(8-methyl-1,4-dioxaspiro[4.5]decan-8-yl)carbamate: Another related compound with a carbamate group.
Uniqueness
3-(8-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid is unique due to its propanoic acid functional group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry and potential pharmaceutical applications .
Properties
CAS No. |
804440-23-1 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
3-(8-methyl-1,4-dioxaspiro[4.5]decan-7-yl)propanoic acid |
InChI |
InChI=1S/C12H20O4/c1-9-4-5-12(15-6-7-16-12)8-10(9)2-3-11(13)14/h9-10H,2-8H2,1H3,(H,13,14) |
InChI Key |
LAEICTPUBXBEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1CCC(=O)O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethanesulfonic acid](/img/structure/B12531777.png)



![Benzoic acid, 3-[2,5-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12531805.png)

![1,1'-[1-(4-Azidophenyl)oct-1-ene-1,2-diyl]dibenzene](/img/structure/B12531819.png)
![3-[(Dimethylamino)methyl]-4-hydroxypent-3-en-2-one;hydrochloride](/img/structure/B12531835.png)
![3-Methoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12531840.png)

![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)

![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
